molecular formula C22H13N3O5S B3756076 N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide

N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide

Cat. No.: B3756076
M. Wt: 431.4 g/mol
InChI Key: YBMWKPLUMCVBTM-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide typically involves multi-step organic reactions. One possible route could start with the nitration of 1,3-benzothiazole to introduce the nitro group. This is followed by acylation reactions to attach the benzamide and phenylacetyl groups. Each step would require specific reagents and conditions, such as strong acids for nitration and catalysts for acylation.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the nitro group and benzothiazole ring can contribute to biological activity.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and benzothiazole ring could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the phenylacetyl group.

    4-(2-oxo-2-phenylacetyl)benzamide: Lacks the benzothiazole ring and nitro group.

    N-(1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide: Lacks the nitro group.

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide is unique due to the combination of the nitro group, benzothiazole ring, and phenylacetyl group. This combination can result in unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O5S/c26-19(13-4-2-1-3-5-13)20(27)14-6-8-15(9-7-14)21(28)24-22-23-17-11-10-16(25(29)30)12-18(17)31-22/h1-12H,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMWKPLUMCVBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 3
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 4
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 5
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Reactant of Route 6
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N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide

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